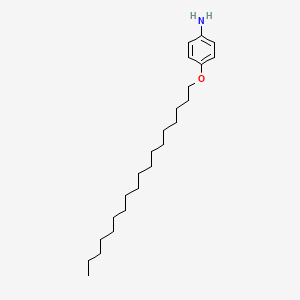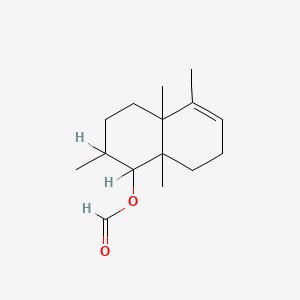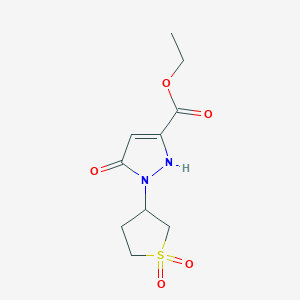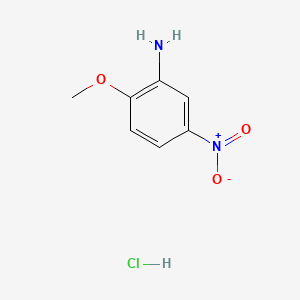
p-Octadecyloxyaniline
概要
説明
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing p-Octadecyloxyaniline involves the reaction of 4-chloroaniline with stearyl alcohol. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
- Another method involves the reduction of p-nitrophenyl octadecyl ether using palladium on activated carbon as a catalyst in the presence of hydrogen in methanol. This reaction is carried out under high pressure and elevated temperatures .
Industrial Production Methods:
- Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of amines or other reduced products.
Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and acyl chlorides.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substitution reagents: Halogens, sulfonyl chlorides, acyl chlorides.
Major Products:
- Oxidized derivatives such as quinones.
- Reduced products such as amines.
- Substituted derivatives with various functional groups.
科学的研究の応用
p-Octadecyloxyaniline has a wide range of applications in scientific research, including but not limited to:
Chemistry:
- Used as a precursor for the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
- Studied for its interactions with biological membranes and proteins.
Medicine:
- Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
- Investigated for its role in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the formulation of coatings, adhesives, and surfactants.
作用機序
The mechanism of action of p-Octadecyloxyaniline involves its interaction with various molecular targets and pathways. Due to its amphiphilic nature, it can interact with both hydrophobic and hydrophilic environments. This property allows it to integrate into biological membranes, potentially disrupting membrane integrity and function. Additionally, this compound can interact with proteins and enzymes, affecting their activity and stability.
類似化合物との比較
- 4-n-Undecyloxyaniline
- 4-n-Nonylphenylamine
- 4-n-Hexadecyloxyaniline
- 4-n-Tetradecyloxyaniline
Comparison:
- p-Octadecyloxyaniline is unique due to its long octadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly suitable for applications involving interactions with both hydrophobic and hydrophilic environments.
- Compared to shorter-chain analogs like 4-n-Undecyloxyaniline, this compound exhibits enhanced stability and solubility in organic solvents.
- Its longer chain length also provides greater flexibility in modifying its chemical and physical properties for specific applications.
特性
IUPAC Name |
4-octadecoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24/h18-21H,2-17,22,25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLNNLJPJGVFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341480 | |
| Record name | p-Octadecyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4105-89-9 | |
| Record name | p-Octadecyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(OCTADECYLOXY)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]-](/img/new.no-structure.jpg)













